Enantiocomplementary Cyanohydrin Catalysis: Cyclo(D-Phe-D-His) Delivers (S)-Cyanohydrins vs. (R)-Cyanohydrins from Cyclo(L-Phe-L-His)
Cyclo(D-Phe-D-His) functions as an enantiocomplementary organocatalyst to cyclo(L-Phe-L-His) in the asymmetric hydrocyanation of aldehydes. Employing cyclo(D-Phe-D-His) with liquid HCN and 3-phenoxybenzaldehyde in toluene at 25°C yields (S)-α-cyano-3-phenoxybenzyl alcohol with 86% chemical yield and 90% enantiomeric excess (ee) [1]. In contrast, cyclo(L-Phe-L-His) catalyzes the addition of HCN to benzaldehyde to produce (R)-mandelonitrile in 97% yield with 97% ee at 2 mol% catalyst loading [2]. The stereochemical outcome is dictated entirely by the chirality of the amino acid residues: D,D configuration → (S)-product; L,L configuration → (R)-product. This enantiocomplementarity mirrors that observed between cyclo(L-Leu-L-His), which yields (S)-cyanohydrins with 61–81% ee [2], and cyclo(L-Phe-L-His), which yields the opposite (R)-enantiomer, demonstrating that both residue identity and chirality control product handedness.
| Evidence Dimension | Enantiomeric excess and chemical yield in asymmetric cyanohydrin synthesis |
|---|---|
| Target Compound Data | Cyclo(D-Phe-D-His): 86% yield, 90% ee, producing (S)-α-cyano-3-phenoxybenzyl alcohol from 3-phenoxybenzaldehyde + HCN in toluene at 25°C |
| Comparator Or Baseline | Cyclo(L-Phe-L-His): 97% yield, 97% ee, producing (R)-mandelonitrile from benzaldehyde + HCN at 2 mol% catalyst loading; Cyclo(L-Leu-L-His): 61–81% ee, producing (S)-cyanohydrins from aliphatic aldehydes |
| Quantified Difference | Opposite enantiomeric product (S vs. R); 90% ee (D,D) vs. 97% ee (L,L) vs. 61–81% ee (Leu-His); different aldehyde substrates |
| Conditions | Substrate: 3-phenoxybenzaldehyde (for D,D) vs. benzaldehyde (for L,L); HCN source; toluene solvent; 25°C reaction temperature |
Why This Matters
Procurement decisions for chiral catalyst sourcing must match the catalyst configuration to the desired product enantiomer; substituting D,D for L,L (or vice versa) would invert the stereochemistry of the entire downstream synthesis, rendering the product unsuitable for applications requiring a specific enantiomer (e.g., (S,S)-fenvalerate insecticide production requires (S)-cyanohydrin intermediates).
- [1] Wang J, et al. Preparation of (S)-α-cyano-3-phenoxybenzyl alcohol catalyzed by chiral cyclic dipeptide [cyclo(D-Phe-D-His)] and its application in chiral pyrethroid insecticide synthesis. Nongyao (Pesticides). 2004;43(7). [86% yield, 90% ee for (S)-cyanohydrin using cyclo(D-Phe-D-His)] View Source
- [2] Oku J, Inoue S. Asymmetric cyanohydrin synthesis catalysed by a synthetic cyclic dipeptide. J Chem Soc Chem Commun. 1981:229-230. [97% yield, 97% ee (R)-mandelonitrile with cyclo(L-Phe-L-His); 61–81% ee (S)-cyanohydrins with cyclo(L-Leu-L-His] View Source
